N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide
Description
N²-Benzyl-N²-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is a glycinamide derivative characterized by a complex substitution pattern. Its molecular formula is C₂₉H₂₄Cl₂N₂O₅S (monoisotopic mass: 582.0783 Da), featuring:
- A glycinamide backbone with dual N-substituents: a benzyl group and a 3-chloro-4-methoxyphenyl sulfonyl group.
- An additional N-(2-methoxybenzyl) substituent on the acetamide nitrogen .
Properties
Molecular Formula |
C24H25ClN2O5S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-22-11-7-6-10-19(22)15-26-24(28)17-27(16-18-8-4-3-5-9-18)33(29,30)20-12-13-23(32-2)21(25)14-20/h3-14H,15-17H2,1-2H3,(H,26,28) |
InChI Key |
ROMCBVAPHFQLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloro-4-Methoxyphenylsulfonyl Chloride
The sulfonylating agent is synthesized via chlorosulfonation of 3-chloro-4-methoxyaniline. A typical protocol involves:
-
Dissolving 3-chloro-4-methoxyaniline (1.0 equiv) in chlorosulfonic acid (5.0 equiv) at 0°C.
-
Stirring for 6 hours at 25°C, followed by quenching with ice water.
-
Extracting with dichloromethane and precipitating the product with hexane.
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
Synthesis of N-Benzyl Glycinamide Intermediate
The glycinamide backbone is functionalized via reductive amination:
-
Glycinamide (1.0 equiv) is reacted with benzaldehyde (1.2 equiv) in ethanol.
-
Sodium cyanoborohydride (1.5 equiv) is added to reduce the imine intermediate.
-
The product, N-benzyl glycinamide, is purified via recrystallization (ethanol/water).
Key Insight : Excess benzaldehyde ensures complete conversion, while NaBH3CN minimizes side reactions.
Stepwise Assembly of the Target Compound
Sulfonylation of N-Benzyl Glycinamide
The N~2~ position is sulfonylated using the preformed sulfonyl chloride:
-
N-Benzyl glycinamide (1.0 equiv) is dissolved in anhydrous THF.
-
3-Chloro-4-methoxyphenylsulfonyl chloride (1.1 equiv) and Et3N (2.0 equiv) are added dropwise.
-
The mixture is stirred for 12 hours at 25°C, yielding the monosulfonylated product.
Table 2: Sulfonylation Optimization Data
N-Alkylation with 2-Methoxybenzyl Bromide
The terminal amine is alkylated under mild conditions to avoid sulfonamide cleavage:
-
The sulfonylated intermediate (1.0 equiv) is dissolved in DMF.
-
2-Methoxybenzyl bromide (1.5 equiv) and Cs2CO3 (2.0 equiv) are added.
-
The reaction proceeds for 8 hours at 50°C, followed by extraction with ethyl acetate.
Critical Note : Cs2CO3 enhances nucleophilicity of the amine without degrading the sulfonamide.
Final Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:7) and characterized by:
-
1H NMR : δ 7.85 (d, J = 8.5 Hz, 2H, sulfonyl aryl), 7.30–7.10 (m, 5H, benzyl), 4.45 (s, 2H, CH2N).
Alternative Method: Solid-Phase Synthesis
A patent-pending SPPS approach immobilizes glycinamide on Wang resin, enabling sequential additions:
-
Resin-bound glycinamide is sulfonylated with sulfonyl chloride in DMF.
-
Benzyl and 2-methoxybenzyl groups are introduced via Fmoc deprotection and HATU coupling.
-
Cleavage from the resin with TFA/H2O yields the final compound (89% purity).
Advantage : SPPS reduces purification steps and improves scalability.
Yield Optimization and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Halogen Substituents
Key Observations :
- The 3-chloro-4-methoxyphenyl group in the target compound may offer superior hydrophobic and halogen-bonding interactions compared to 4-fluorophenyl or 4-methylphenyl analogues .
A. Sulfonyl Group Modifications
- 3-Chloro-4-Methoxyphenyl Sulfonyl (Target) : Combines electron-withdrawing Cl and electron-donating OCH₃, optimizing both hydrophobic and polar interactions .
- Phenylsulfonyl () : Lacks halogen or methoxy substituents, reducing binding affinity in enzyme pockets .
- 2,3-Dichlorophenylsulfanyl () : Thioether linkage instead of sulfonamide decreases oxidation stability but increases lipophilicity .
B. Substituent Effects on Binding
Research Findings and Activity Data
- Fragment 5 (3-chloro-4-fluorobenzamide) showed the highest potency (Kd = 0.8 µM) in ITC assays due to its halogen bond with Gly151 .
- N-(4-Methoxyphenyl)-N²-(3-Nitrophenyl)-N²-(Phenylsulfonyl)Glycinamide () exhibited reduced activity due to the nitro group’s electron-withdrawing effects destabilizing binding .
Biological Activity
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- IUPAC Name : this compound
- Molecular Formula : C20H22ClN2O4S
- Molecular Weight : 404.91 g/mol
The biological activity of this compound is believed to involve interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that affect cell growth and differentiation.
Biological Activity Overview
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .
Anticancer Activity
Several studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, some benzothiazole derivatives demonstrated notable activity against breast and lung cancer cells . The structure-activity relationship suggests that modifications in the phenyl ring can enhance anticancer efficacy.
Anti-inflammatory Effects
Compounds with similar sulfonamide structures have exhibited anti-inflammatory properties. A study reported that certain derivatives showed up to 44.8% inhibition of inflammation at specific doses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against Staphylococcus aureus | |
| Anticancer | Cytotoxic to MCF-7 breast cancer cells | |
| Anti-inflammatory | 44.8% inhibition in carrageenan-induced edema |
Detailed Research Findings
- Antimicrobial Studies : In a screening of various derivatives, only a few showed significant activity against model bacterial strains, with minimal inhibitory concentrations (MIC) indicating strong antimicrobial potential for certain structures .
- Cytotoxicity Assays : The compound's analogs were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in sensitive cancer types .
- Inflammatory Response Modulation : Experimental models demonstrated that compounds with similar structures could effectively reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic strategies are employed to synthesize this compound, and how are critical intermediates validated?
Answer:
The synthesis typically involves a multi-step route starting with sulfonylation of the 3-chloro-4-methoxyphenyl precursor, followed by sequential benzylation and glycinamide coupling. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-methoxyphenylsulfonyl chloride with a benzylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Benzylation : Introducing the 2-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Intermediate Validation : Intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weights. Purity is assessed via HPLC (>95% purity threshold) .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing between N-benzyl and sulfonyl groups) and confirm stereochemistry .
- Mass Spectrometry (MS) : HRMS or LC-MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated m/z).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data (e.g., CCDC deposition) resolves bond angles and torsional strain in the glycinamide moiety .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures no residual solvents or byproducts .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency, while dichloromethane reduces ester hydrolysis risks during benzylation .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation, improving glycinamide coupling yields .
- Temperature Control : Low temperatures (0–5°C) suppress sulfonate ester formation during sulfonylation, whereas higher temps (60–80°C) favor complete benzylation .
- Byproduct Mitigation : Silica gel chromatography or recrystallization (e.g., ethanol/water) removes unreacted sulfonyl chloride or benzyl halides .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be addressed?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) to rule out cell-type-specific effects .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing 3-chloro with fluoro substituents) to identify pharmacophore requirements .
- Solubility Correction : Adjust DMSO concentrations (<0.1% v/v) to prevent solvent-induced artifacts in enzyme inhibition assays .
- Metabolic Stability : Use liver microsome assays to assess if rapid metabolism (e.g., CYP450-mediated) contributes to inconsistent in vivo/in vitro results .
Advanced: What computational approaches elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX for anticancer activity). Focus on sulfonamide’s hydrogen bonding with catalytic zinc ions .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) evaluate conformational stability of the 2-methoxybenzyl group in aqueous vs. lipid bilayer environments .
- QSAR Modeling : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., 3-Cl vs. 4-OCH₃) with bioactivity trends across derivatives .
- ADMET Prediction : SwissADME or pkCSM predicts blood-brain barrier permeability and CYP inhibition risks, guiding lead optimization .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Answer:
- Single-Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) at 89 K resolves torsional angles between the sulfonyl and glycinamide groups .
- Refinement : SHELXL refines anisotropic displacement parameters, confirming the absence of racemic twinning (R factor < 0.05) .
- Cambridge Structural Database (CSD) Cross-Reference : Compare bond lengths/angles with analogous sulfonamides (e.g., CSD refcode XOYWIA) to validate geometry .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months at -80°C).
- Stabilizers : Add 1% w/v ascorbic acid to aqueous formulations to prevent sulfonamide oxidation .
- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS track hydrolytic cleavage of the glycinamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
